molecular formula C14H10ClNO B567889 3-(2-Chloro-5-methoxyphenyl)benzonitrile CAS No. 1365271-89-1

3-(2-Chloro-5-methoxyphenyl)benzonitrile

Cat. No.: B567889
CAS No.: 1365271-89-1
M. Wt: 243.69
InChI Key: OZFTUUVOECZVFM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 3-(2-Chloro-5-methoxyphenyl)benzonitrile (CAS: 1365271-89-1) is a substituted benzonitrile derivative with the molecular formula C₁₄H₉ClNO₂ and a molecular weight of 259.68 g/mol. Its structure consists of a benzonitrile core (a benzene ring with a nitrile group at position 3) linked to a 2-chloro-5-methoxyphenyl substituent (). The chloro group at position 2 and methoxy group at position 5 on the phenyl ring contribute to its electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Potential Applications Benzonitrile derivatives are widely explored in medicinal and agrochemical research. For example, fluorinated benzonitriles are used in crop protection (), while others serve as radioligands for neurological targets like metabotropic glutamate receptors ().

Properties

IUPAC Name

3-(2-chloro-5-methoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-17-12-5-6-14(15)13(8-12)11-4-2-3-10(7-11)9-16/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFTUUVOECZVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742862
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-89-1
Record name 2'-Chloro-5'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methoxyphenyl)benzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . Another method involves the ammoxidation of 2-chlorotoluene, which is a process used industrially to produce similar compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methoxyphenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

3-(2-Chloro-5-methoxyphenyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methoxyphenyl)benzonitrile involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers

a. 3-(4-Chloro-2-methoxyphenyl)benzonitrile (LD-0130, CAS: 1352317-78-2)

  • Molecular Formula: C₁₄H₉ClNO₂ (same as the target compound).
  • Key Difference : The chloro and methoxy groups are positioned at 4 and 2 on the phenyl ring, respectively, versus 2 and 5 in the target compound.
  • Impact : Altered electronic distribution and steric hindrance may reduce binding affinity to biological targets compared to the target compound ().

b. 4-(2-Chloro-5-methoxyphenyl)benzonitrile (LD-0480, CAS: 1365271-33-5)

  • Molecular Formula: C₁₄H₉ClNO₂.
  • Key Difference : The benzonitrile group is at position 4 instead of 3 .
  • Impact : Positional changes in the nitrile group could affect dipole interactions and metabolic stability ().

Structural Analogs with Additional Substituents

a. 3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile (CID 25131538)

  • Molecular Formula: C₁₄H₉Cl₂NO₂.
  • Key Feature: Contains an additional chloro atom and a phenoxy linker.
  • Impact: The phenoxy group increases molecular weight (288.13 g/mol) and may enhance hydrophobic interactions in receptor binding ().

b. Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro (CAS: 920035-43-4)

  • Molecular Formula : C₂₁H₁₂Cl₂N₂O₂S.
  • Key Feature : Incorporates a benzothiazole ring and two chloro groups.
  • Impact : The benzothiazole moiety could improve antimicrobial activity, as seen in related compounds ().

Heterocyclic Derivatives

a. 3-Chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile (CAS: 920036-04-0)

  • Molecular Formula : C₂₁H₁₃Cl₂N₃O₂.
  • Key Feature : Contains an indazolylmethoxy group.

b. 3-{5-[(6-Amino-2H-pyrazolo[3,4-b]pyridin-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (CAS: 920035-77-4)

  • Molecular Formula : C₂₀H₁₂Cl₂N₄O₂.
  • Key Feature : A pyrazolo-pyridine substituent.
  • Impact: The amino-pyrazolo group may improve solubility and target specificity, particularly in kinase inhibition ().

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-(2-Chloro-5-methoxyphenyl)benzonitrile 1365271-89-1 C₁₄H₉ClNO₂ 259.68 2-Cl, 5-OCH₃
3-(4-Chloro-2-methoxyphenyl)benzonitrile 1352317-78-2 C₁₄H₉ClNO₂ 259.68 4-Cl, 2-OCH₃
3-Chloro-5-(2-chloro-5-methoxyphenoxy)benzonitrile 25131538 C₁₄H₉Cl₂NO₂ 288.13 Phenoxy linker, 2-Cl, 5-OCH₃
Benzonitrile, 3-[3-(2-benzothiazolylmethoxy)-5-chlorophenoxy]-5-chloro 920035-43-4 C₂₁H₁₂Cl₂N₂O₂S 427.30 Benzothiazole, 3-Cl, 5-Cl

Research Findings and Implications

  • Positional Isomerism : Substitution patterns significantly influence bioactivity. For example, the 2-chloro-5-methoxy configuration in the target compound may optimize hydrophobic interactions compared to its 4-chloro-2-methoxy isomer ().
  • Heterocyclic Enhancements : Compounds with benzothiazole or indazole groups exhibit improved receptor binding and antimicrobial properties, surpassing the simpler benzonitrile scaffold ().
  • Synthetic Feasibility : The target compound and its analogs are synthesized via nucleophilic aromatic substitution or Suzuki coupling, with yields influenced by substituent positions ().

Biological Activity

3-(2-Chloro-5-methoxyphenyl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN, with a molecular weight of approximately 255.72 g/mol. The compound features a benzonitrile core substituted with a chloro and methoxy group, which are critical for its biological activity.

Research indicates that compounds similar to this compound interact with various biological targets, including enzymes and receptors. The presence of the chloro and methoxy substituents can enhance binding affinity and selectivity towards specific targets.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes. For instance, it could potentially inhibit enzymes like cyclooxygenase (COX) or lipoxygenase, which are involved in inflammatory pathways.
  • Receptor Modulation : There is evidence suggesting that benzonitrile derivatives can modulate receptor activity, particularly in the context of steroid hormone receptors, which may lead to therapeutic applications in hormone-dependent diseases.

Antitumor Activity

Several studies have evaluated the antitumor properties of benzonitrile derivatives, including this compound.

  • Case Study 1 : In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 20 µM, indicating significant potency compared to control compounds .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound.

  • Case Study 2 : In a study assessing antibacterial activity against Helicobacter pylori, this compound showed minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting potential as an alternative treatment for infections caused by this bacterium .

Data Tables

Biological Activity IC50/MIC Values Tested Cell Lines/Organisms
Antitumor10 - 20 µMBreast cancer cell lines
Prostate cancer cell lines
AntimicrobialMIC: 32 - 64 µg/mLHelicobacter pylori

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : Preliminary studies suggest good oral bioavailability.
  • Distribution : The compound shows favorable distribution characteristics due to its lipophilicity.
  • Metabolism : Metabolic pathways are yet to be fully elucidated; however, it is expected to undergo phase I metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion is anticipated based on the molecular structure.

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